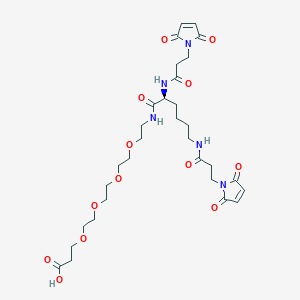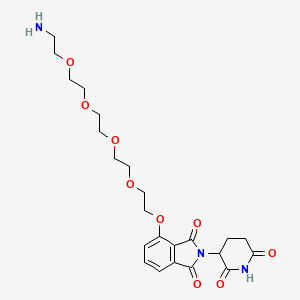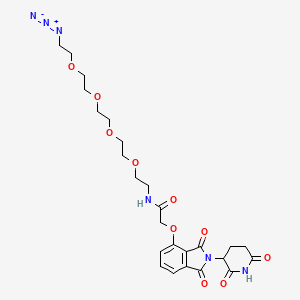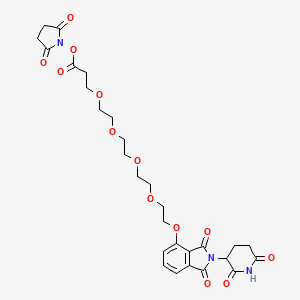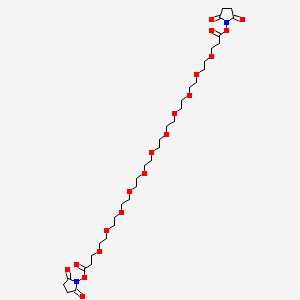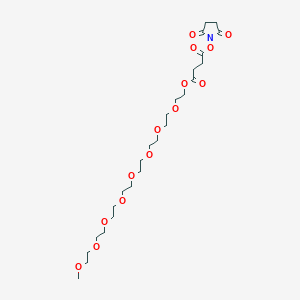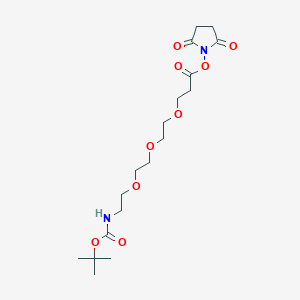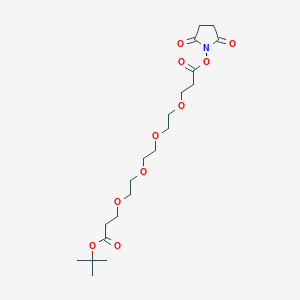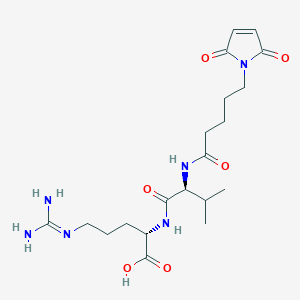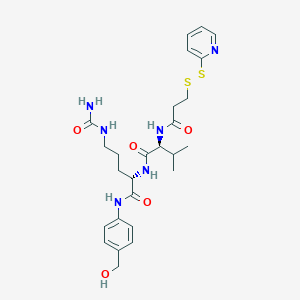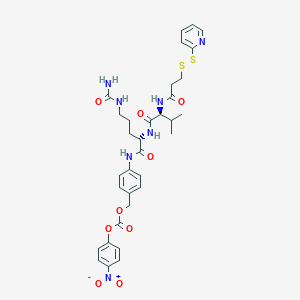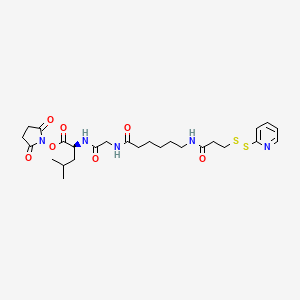
SPDP-C6-Gly-Leu-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SPDP-C6-Gly-Leu-NHS ester is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the attachment of cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells. The structure of this compound includes a cleavable disulfide bond, which allows for the release of the drug within the target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-C6-Gly-Leu-NHS ester involves several steps:
Formation of SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): This is achieved by reacting 2-pyridyldithiol with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Attachment of Glycine-Leucine (Gly-Leu) Peptide: The SPDP is then reacted with a Gly-Leu peptide, forming a stable amide bond.
Incorporation of NHS Ester:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of reactants are mixed in reactors, and the reactions are carefully monitored to ensure high yield and purity.
Purification: The product is purified using techniques such as chromatography to remove any impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
SPDP-C6-Gly-Leu-NHS ester undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Cleavage Reactions: The disulfide bond in the SPDP linker can be cleaved under reducing conditions, releasing the attached drug.
Common Reagents and Conditions
Primary Amines: React with the NHS ester group to form amide bonds.
Reducing Agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which cleave the disulfide bond.
Major Products Formed
Amide Bonds: Formed when the NHS ester reacts with primary amines.
Free Drug: Released upon cleavage of the disulfide bond.
Scientific Research Applications
SPDP-C6-Gly-Leu-NHS ester has several scientific research applications:
Antibody-Drug Conjugates (ADCs): Used in the synthesis of ADCs for targeted cancer therapy.
Protein Modification: Utilized in the modification of proteins and peptides for various biochemical studies.
Drug Delivery Systems: Employed in the development of drug delivery systems that require controlled release of the drug.
Mechanism of Action
The mechanism of action of SPDP-C6-Gly-Leu-NHS ester involves:
Targeting: The compound is conjugated to an antibody that specifically targets cancer cells.
Internalization: The antibody-drug conjugate is internalized by the cancer cells.
Cleavage: The disulfide bond in the SPDP linker is cleaved under the reducing conditions inside the cells, releasing the cytotoxic drug.
Action: The released drug exerts its cytotoxic effects on the cancer cells, leading to cell death
Comparison with Similar Compounds
Similar Compounds
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Another commonly used linker in ADC synthesis.
MAL-PEG-NHS (Maleimide-Polyethylene Glycol-NHS): A linker that provides a longer spacer arm compared to SPDP-C6-Gly-Leu-NHS ester.
Uniqueness
Cleavable Disulfide Bond: this compound contains a cleavable disulfide bond, which allows for the controlled release of the drug within the target cells.
Peptide Linker: The presence of the Gly-Leu peptide provides additional stability and specificity in the conjugation process.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-4-methyl-2-[[2-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoylamino]acetyl]amino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O7S2/c1-18(2)16-19(26(37)38-31-24(35)10-11-25(31)36)30-22(34)17-29-20(32)8-4-3-6-13-27-21(33)12-15-39-40-23-9-5-7-14-28-23/h5,7,9,14,18-19H,3-4,6,8,10-13,15-17H2,1-2H3,(H,27,33)(H,29,32)(H,30,34)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIJWHCWIZXYFJ-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)CNC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)CNC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
